N-(1-苄基-2-氧代-1,2,3,4-四氢喹啉-6-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

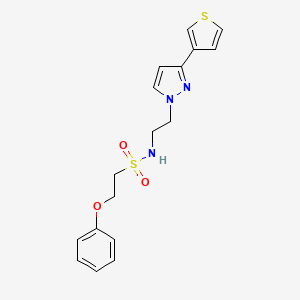

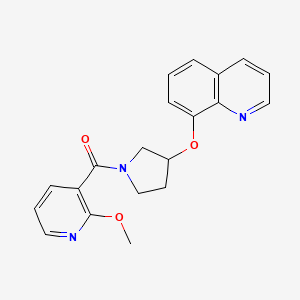

The compound “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide” is a complex organic molecule. It contains a tetrahydroquinoline core, which is a common structure in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process . The benzyl group and the butanamide could be introduced through subsequent functional group transformations.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroquinoline ring, a benzyl group attached to one of the nitrogen atoms, and a butanamide group attached to the 6-position of the tetrahydroquinoline.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the aromatic benzyl group, and the tetrahydroquinoline core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide could result in hydrogen bonding, affecting its solubility and reactivity .科学研究应用

抗肿瘤活性

对与 N-(1-苄基-2-氧代-1,2,3,4-四氢喹啉-6-基)丁酰胺具有结构相似性的喹唑啉酮类似物的研究揭示了显著的抗肿瘤活性。一项研究合成了系列 3-苄基取代的-4(3H)-喹唑啉酮,并评估了它们的体外抗肿瘤活性。某些化合物表现出广谱抗肿瘤活性,效力比阳性对照 5-氟尿嘧啶高 1.5-3.0 倍,表明它们作为有效抗肿瘤剂的潜力 (Al-Suwaidan 等,2016)。

精神和抗炎活性

另一项研究重点是合成 N-[(苯并)噻唑-2-基]-2/3-[3,4-二氢异喹啉-2(1H)-基]乙烷/丙酰胺衍生物。这些化合物表现出明显的镇静作用、高抗炎活性、选择性的细胞毒作用和对肿瘤细胞系的 NO 诱导能力。该研究突出了此类化合物在精神、抗炎和细胞毒性应用中的多方面潜力 (Zablotskaya 等,2013)。

钴(II) 离子的荧光化学传感器

对荧光化学传感器开发的研究也看到了结构相关化合物的应用。一项研究开发了一种高选择性的荧光化学传感器,用于检测活细胞中的钴(II) 离子,证明了该化合物在生物和环境监测中的实用性 (Liu 等,2019)。

作用机制

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide may exhibit similar interactions and effects.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar indole derivatives , it is likely that this compound may affect multiple pathways and exert downstream effects on various biological processes.

Result of Action

Based on the known activities of similar indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide . These factors can include the pH of the environment, the presence of other molecules or compounds, temperature, and more.

生化分析

Biochemical Properties

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholine esterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide interacts with other proteins involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance cholinergic signaling by inhibiting acetylcholine esterase, leading to improved cognitive function . In cancer cells, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has shown cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . These cellular effects highlight the compound’s potential as a therapeutic agent for neurodegenerative diseases and cancer.

Molecular Mechanism

The molecular mechanism of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interactions with various biomolecules. The compound binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction enhances cholinergic signaling, which can improve cognitive function in neurodegenerative diseases. Additionally, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide may interact with other enzymes and proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses. These interactions at the molecular level contribute to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure to the compound resulting in sustained inhibition of acetylcholine esterase activity and enhanced cholinergic signaling. These temporal effects highlight the importance of considering the stability and duration of treatment when using this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function by inhibiting acetylcholine esterase and improving cholinergic signaling . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and hepatotoxicity. These dosage effects highlight the importance of determining the optimal dose for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide within cells and tissues are important factors that influence its activity and efficacy. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues can impact its therapeutic effects. For example, in the brain, the compound’s ability to cross the blood-brain barrier and reach target neurons is critical for its efficacy in treating neurodegenerative diseases. Understanding the transport and distribution mechanisms of this compound can aid in the development of targeted therapies.

Subcellular Localization

The subcellular localization of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, its localization to the synaptic cleft in neurons can enhance cholinergic signaling by inhibiting acetylcholine esterase. Additionally, its accumulation in the nucleus or mitochondria may impact gene expression and cellular metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-6-19(23)21-17-10-11-18-16(13-17)9-12-20(24)22(18)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXVCZRTXZCZAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminobicyclo[1.1.1]pentan-1-ol](/img/structure/B2588203.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2588207.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2588208.png)

![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide](/img/structure/B2588209.png)

![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B2588210.png)

![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2588212.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588215.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2588217.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2588218.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2588220.png)